(S)-3-Aminotetrahydrofuran-3-carboxylic acid chemical properties
(S)-3-Aminotetrahydrofuran-3-carboxylic acid chemical properties
An In-Depth Technical Guide to (S)-3-Aminotetrahydrofuran-3-carboxylic Acid for Advanced Research
Introduction: A Constrained Scaffold for Modern Drug Discovery
(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a non-proteinogenic, cyclic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its structure is unique, featuring a quaternary carbon center that incorporates both an amine and a carboxylic acid group, rigidly constrained within a tetrahydrofuran (THF) ring. This constrained conformation makes it a valuable building block for designing molecules with specific three-dimensional shapes, a critical factor for achieving high-affinity and selective interactions with biological targets.
Unlike flexible, linear amino acids, the fixed stereochemistry of the THF scaffold reduces the entropic penalty upon binding to a protein target, potentially leading to enhanced potency. Furthermore, its incorporation into peptide chains can induce specific secondary structures (e.g., turns) and improve metabolic stability by masking peptide bonds from enzymatic degradation. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in the pharmaceutical and life sciences industries.
Section 1: Core Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of (S)-3-Aminotetrahydrofuran-3-carboxylic acid is essential for its effective use in synthesis and drug design.
Physicochemical Data
The key physicochemical properties are summarized in the table below. These values are crucial for predicting solubility, membrane permeability, and general handling characteristics.
| Property | Value | Source |
| IUPAC Name | (3S)-3-aminooxolane-3-carboxylic acid | [1] |
| Molecular Formula | C₅H₉NO₃ | [1][2] |
| Molecular Weight | 131.13 g/mol | [1][2] |
| CAS Number | 1315052-80-2 | [3] |
| XLogP3 | -3.6 | [1][2] |
| Topological Polar Surface Area (TPSA) | 72.6 Ų | [1][2] |
| Storage Conditions | Inert atmosphere, room temperature, protect from light | [3] |
The highly negative XLogP3 value indicates that the compound is very hydrophilic, predicting low passive diffusion across biological membranes but good aqueous solubility. The TPSA is within the range typically associated with orally bioavailable drugs, although the overall properties of a final drug molecule will depend on the other moieties attached.
Spectroscopic Profile
While specific spectra are proprietary to suppliers, the expected spectroscopic characteristics can be predicted based on the molecule's functional groups. A working knowledge of these is vital for reaction monitoring and structural confirmation.[4][5]
-
¹H NMR: The proton spectrum is expected to be complex due to the cyclic structure and the chiral center. The four protons of the tetrahydrofuran ring (at C2 and C4) would likely appear as multiplets in the 3.5-4.5 ppm range, being adjacent to the ring oxygen. The two protons at C5 would also be diastereotopic and appear as multiplets, likely further upfield around 2.0-3.0 ppm. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets or not be observed, depending on the solvent.
-
¹³C NMR: The spectrum should show five distinct signals. The quaternary carbon (C3) bearing the amine and carboxyl groups would appear around 60-70 ppm. The carbons adjacent to the oxygen (C2 and C4) would be downfield, typically in the 65-80 ppm range. The final ring carbon (C5) would be the most upfield, around 30-40 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected in the 170-180 ppm region.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances. A very broad peak from 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong, sharp absorption around 1700-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretch. N-H stretching from the primary amine would appear in the 3300-3500 cm⁻¹ region, while C-O stretching from the ether linkage in the THF ring would be visible around 1050-1150 cm⁻¹.[5]
-
Mass Spectrometry (MS): The nominal mass would be 131. In electrospray ionization (ESI) positive mode, the molecule would be expected to show a parent ion [M+H]⁺ at m/z 132.
Section 2: Synthesis and Stereochemical Control
The synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic acid in high optical purity is a non-trivial challenge due to the quaternary stereocenter. Several strategies have been developed, often starting from chiral precursors.
One effective, multi-step synthesis starts from the readily available and inexpensive chiral building block, L-aspartic acid. This approach ensures that the desired (S)-stereochemistry is established early and carried through the synthesis.[6]
The general workflow for this synthetic pathway is outlined below.
Caption: Key steps in the synthesis of the target molecule from L-aspartic acid.[6]
Causality Behind Experimental Choices:
-
N-Acylation: The initial protection of the amine group in L-aspartic acid prevents it from interfering with subsequent reactions and helps control regioselectivity.
-
Diesterification: Converting both carboxylic acids to esters makes the subsequent reduction step more selective.
-
Selective Reduction: The crucial step involves the selective reduction of one ester group to a primary alcohol. The choice of reducing agent (e.g., NaBH₄ with an additive like CaCl₂) is critical to avoid over-reduction or reduction of the second ester.
-
Intramolecular Cyclization: The newly formed hydroxyl group attacks the remaining ester carbonyl to form the tetrahydrofuran ring. This is typically promoted by acid or base.
-
Hydrolysis & Deprotection: The final steps involve hydrolyzing the ester and removing the N-acyl protecting group to reveal the final amino acid product.
Alternative patented methods involve the resolution of a racemic mixture, for instance, by forming diastereomeric salts with a chiral acid like L-mandelic acid, followed by fractional crystallization to isolate the desired (S)-enantiomer.[7]
Section 3: Reactivity and Chemical Behavior
(S)-3-Aminotetrahydrofuran-3-carboxylic acid behaves as a typical amino acid, with its reactivity dominated by the primary amine and carboxylic acid functional groups.
-
Amine Group Reactivity: The primary amine is nucleophilic and can undergo standard reactions such as acylation (to form amides), alkylation, and reductive amination. In drug development, this handle is most commonly used for peptide bond formation with a carboxyl-activated partner.
-
Carboxylic Acid Reactivity: The carboxylic acid can be activated for coupling reactions. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are effective for forming amide bonds with other amines. The acid can also be reduced to an alcohol or converted to an ester.
-
Stability: The tetrahydrofuran ring is generally stable under most synthetic conditions. It is resistant to mild acids and bases. However, strong Lewis acids or harsh acidic conditions could potentially lead to ring-opening.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The true value of this molecule lies in its application as a specialized building block. The carboxylic acid functional group is a cornerstone in drug design, found in over 450 marketed drugs, but its presence can sometimes limit blood-brain barrier penetration or introduce metabolic liabilities.[8] Constrained analogs like this one offer a sophisticated way to retain the key interactions of the carboxylate while improving other drug-like properties.
-
Peptidomimetics: When incorporated into a peptide sequence, the rigid THF scaffold restricts the conformational freedom of the peptide backbone. This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity. It also provides steric shielding, increasing resistance to proteases and extending the molecule's in vivo half-life.[9]
-
Scaffold for Small Molecule Design: The molecule serves as a versatile 3D scaffold. The amine and carboxyl groups provide two orthogonal vectors for chemical elaboration, allowing chemists to project substituents into specific regions of a target's binding pocket. This has been successfully exploited in the synthesis of complex substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides for various therapeutic targets.[7][10]
-
Constrained Analogs of Neurotransmitters: The structure can be seen as a constrained analog of neurotransmitters like GABA or glutamate. Such analogs are invaluable tools for probing receptor pharmacology and designing selective agonists or antagonists.[8]
A patented example includes its use in synthesizing potent inhibitors, such as (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-/V-(3-methyl-2,3,4,5-tetrahydro-1 H- benzo[c/]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide, demonstrating its utility in constructing complex, biologically active agents.[7][11]
Section 5: Experimental Protocols
The protocols described must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 5.1: Standard Peptide Coupling Reaction
This protocol describes a representative procedure for coupling the amine group of the title compound with a generic carboxylic acid (R-COOH).
Materials:
-
(S)-3-Aminotetrahydrofuran-3-carboxylic acid
-
R-COOH (1.0 equivalent)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of R-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add (S)-3-Aminotetrahydrofuran-3-carboxylic acid (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
Caption: A typical workflow for an HATU-mediated peptide coupling reaction.
Section 6: Safety and Handling
(S)-3-Aminotetrahydrofuran-3-carboxylic acid and its racemic mixture are classified as hazardous chemicals. Adherence to safety protocols is mandatory.
-
GHS Hazard Statements: The racemic compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][12]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Keep away from sources of ignition.[13][14]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical attention.[13][15]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[3]
References
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PubChem. (S)-3-Aminotetrahydrofuran. National Center for Biotechnology Information. Available at: [Link]
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WIPO Patentscope. WO/2008/080891 PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. Available at: [Link]
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